molecular formula C14H15BrN2O2S B13081839 tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate

tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate

Cat. No.: B13081839
M. Wt: 355.25 g/mol
InChI Key: GELHFRDXIOZDEC-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate: is an organic compound with the molecular formula C14H15BrN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Bromination: The thiazole ring is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.

    Carbamate Formation: The brominated thiazole is reacted with tert-butyl chloroformate and aniline to form the final product. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Oxidation Products: Thiazole sulfoxides or sulfones.

    Reduction Products: Dihydrothiazoles.

    Hydrolysis Products: Aniline and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity, particularly the bromine atom, allows for further functionalization, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound can be used to develop new pharmaceuticals. The thiazole ring is a common motif in many bioactive molecules, and modifications of this structure can lead to compounds with potential therapeutic effects, such as antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound might be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The thiazole ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate
  • tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate
  • tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate

Uniqueness

tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate is unique due to the presence of the phenyl group, which can enhance its lipophilicity and potentially its ability to cross biological membranes. This structural feature might also influence its binding affinity to biological targets compared to similar compounds with different substituents.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C14H15BrN2O2S

Molecular Weight

355.25 g/mol

IUPAC Name

tert-butyl N-(4-bromo-1,3-thiazol-2-yl)-N-phenylcarbamate

InChI

InChI=1S/C14H15BrN2O2S/c1-14(2,3)19-13(18)17(10-7-5-4-6-8-10)12-16-11(15)9-20-12/h4-9H,1-3H3

InChI Key

GELHFRDXIOZDEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)Br

Origin of Product

United States

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